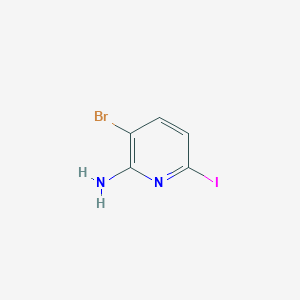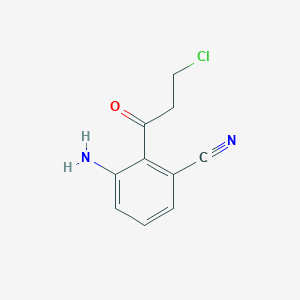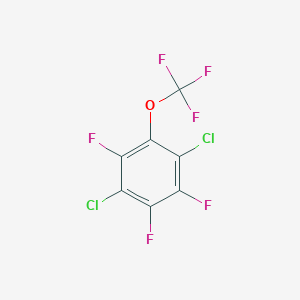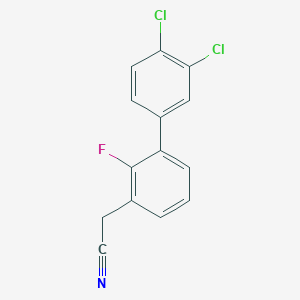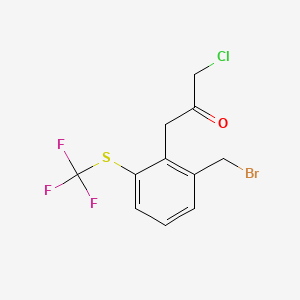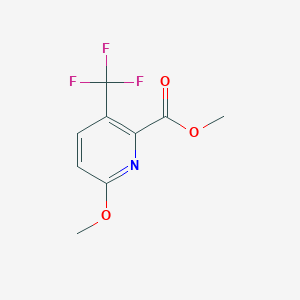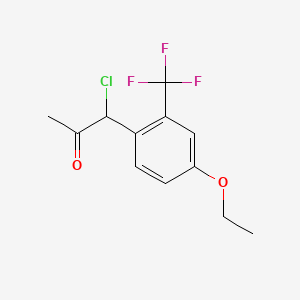
1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2 This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety
准备方法
The synthesis of 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxy-2-(trifluoromethyl)benzene and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out under mild to moderate conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid.
科学研究应用
1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用机制
The mechanism of action of 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The pathways affected by this compound include oxidative stress pathways, where it may act as an antioxidant, and signaling pathways related to cell proliferation and apoptosis.
相似化合物的比较
1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Chloro-1-(4-ethoxy-2-(trifluoromethylthio)phenyl)propan-2-one and 1-Chloro-1-(4-ethoxy-2-(trifluoromethyl)phenyl)ethanone share structural similarities.
Uniqueness: The presence of the trifluoromethyl group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
属性
分子式 |
C12H12ClF3O2 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC 名称 |
1-chloro-1-[4-ethoxy-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-18-8-4-5-9(11(13)7(2)17)10(6-8)12(14,15)16/h4-6,11H,3H2,1-2H3 |
InChI 键 |
JKLPEASUKKZSDC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1)C(C(=O)C)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



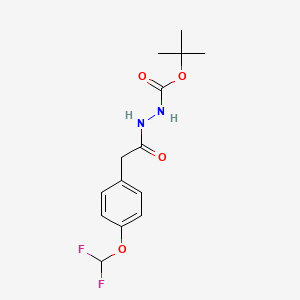
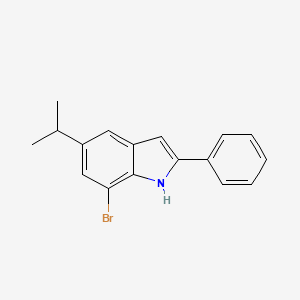
![6-Methoxy-3-phenylbenzo[e][1,2,4]triazine](/img/structure/B14053928.png)

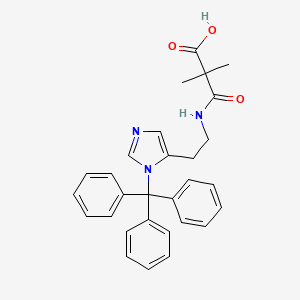
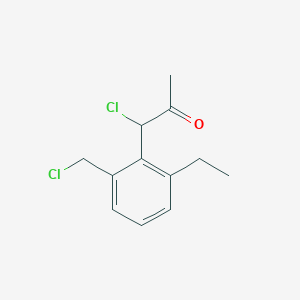
![Benzoic acid, 4-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14053956.png)
